2-Chloro-6-iodobenzo[d]thiazole
Overview
Description
2-Chloro-6-iodobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H3ClINS and a molecular weight of 295.53 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzothiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodobenzo[d]thiazole typically involves the halogenation of benzo[d]thiazole derivatives. One common method is the reaction of 2-chlorobenzo[d]thiazole with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper(II) sulfate to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with methoxy or tert-butyl groups.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can introduce additional substituents onto the benzothiazole ring.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Chloro-6-iodobenzo[d]thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The presence of halogen atoms enhances its binding affinity and specificity towards these targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzo[d]thiazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodobenzo[d]thiazole: Lacks the chlorine atom, affecting its overall reactivity and application scope.
Uniqueness
2-Chloro-6-iodobenzo[d]thiazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity patterns. This dual halogenation allows for versatile modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-6-iodo-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBFTWXPHUOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731974 | |
Record name | 2-Chloro-6-iodo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855282-75-6 | |
Record name | 2-Chloro-6-iodo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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